molecular formula C10H14N2O2 B14213963 4-(6-Methoxypyridin-2-yl)morpholine CAS No. 740815-40-1

4-(6-Methoxypyridin-2-yl)morpholine

Cat. No.: B14213963
CAS No.: 740815-40-1
M. Wt: 194.23 g/mol
InChI Key: AVFJASMCDJSXSN-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)morpholine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of morpholine, where the morpholine ring is substituted with a 6-methoxypyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxypyridin-2-yl)morpholine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for a certain period, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methoxypyridin-2-yl)carbonylmorpholine
  • 2-(2-Methoxypyridin-4-yl)morpholine

Comparison

Compared to similar compounds, 4-(6-Methoxypyridin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 6-position of the pyridine ring can influence its reactivity and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable compound for further study and application.

Properties

CAS No.

740815-40-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)morpholine

InChI

InChI=1S/C10H14N2O2/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3

InChI Key

AVFJASMCDJSXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCOCC2

Origin of Product

United States

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